molecular formula C12H9N3O2 B1332437 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE CAS No. 337502-10-0

4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE

Cat. No.: B1332437
CAS No.: 337502-10-0
M. Wt: 227.22 g/mol
InChI Key: GFVJJNIIMSPNRZ-UHFFFAOYSA-N
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Description

4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE is a heterocyclic compound that features a furan ring and an oxadiazole ring linked to an aniline moiety

Scientific Research Applications

4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent . The compound’s interaction with proteins such as receptors and transporters can modulate their activity, leading to various biochemical effects. These interactions are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Cellular Effects

The effects of 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline on different cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell function and behavior . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular processes highlight the compound’s potential as a therapeutic agent for various diseases.

Molecular Mechanism

The molecular mechanism of 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their activity. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects . Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular function. Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications. Studies in animal models can provide valuable information on the optimal dosage and potential side effects of this compound.

Metabolic Pathways

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites with different biological activities . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline within cells and tissues are important factors that influence its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation in different tissues . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects . For instance, it may localize to the nucleus, where it can interact with DNA or RNA, affecting gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with aniline. The reaction conditions often include the use of ethanol as a solvent and refluxing for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Nitroaniline and halogenated aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
  • 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness

4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE is unique due to the presence of both furan and oxadiazole rings, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJJNIIMSPNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353415
Record name 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337502-10-0
Record name 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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